

Reactivity of the Amine Group in 3-Bromobenzylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromobenzylamine
hydrochloride

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Abstract

3-Bromobenzylamine hydrochloride is a versatile primary amine building block utilized extensively in medicinal chemistry and organic synthesis. Its reactivity is centered on the nucleophilic character of the primary amine, which is modulated by the electronic effects of the bromo-substituted phenyl ring and the practical consideration of its hydrochloride salt form. This guide provides an in-depth analysis of the amine group's reactivity, presenting key physicochemical data, discussing the electronic and steric factors that govern its nucleophilicity, and detailing experimental protocols for its most common and critical synthetic transformations, including N-acylation, N-alkylation, reductive amination, and N-arylation.

Physicochemical and Reactivity Data

A summary of the key physical properties and reactivity data for 3-Bromobenzylamine and its hydrochloride salt is presented below. This data is essential for handling, reaction setup, and understanding the amine's fundamental chemical nature.

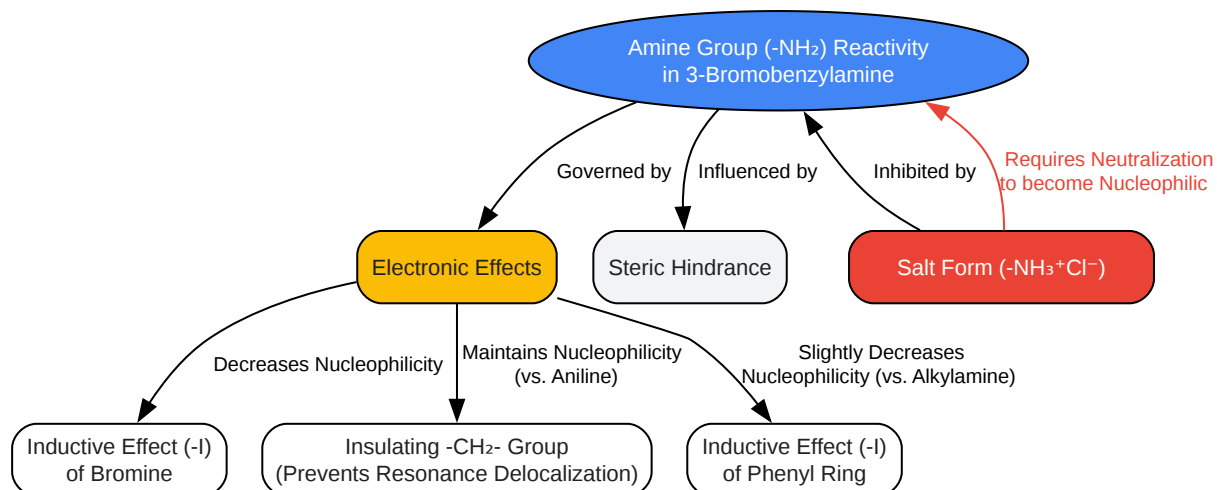
Property	Value	Source(s)
Chemical Name	(3-bromophenyl)methanamine hydrochloride	N/A
CAS Number	39959-54-1 (HCl salt); 10269-01-9 (Free Base)	[1][2]
Molecular Formula	C ₇ H ₉ BrClN	N/A
Molecular Weight	222.51 g/mol	N/A
Appearance	White to off-white crystalline solid	N/A
Melting Point	218-221 °C (literature)	N/A
pKa (Conjugate Acid)	8.77 ± 0.10 (Predicted for free amine)	[3][4]
Solubility	Soluble in water, methanol	N/A
Handling	Hygroscopic (moisture sensitive)	N/A

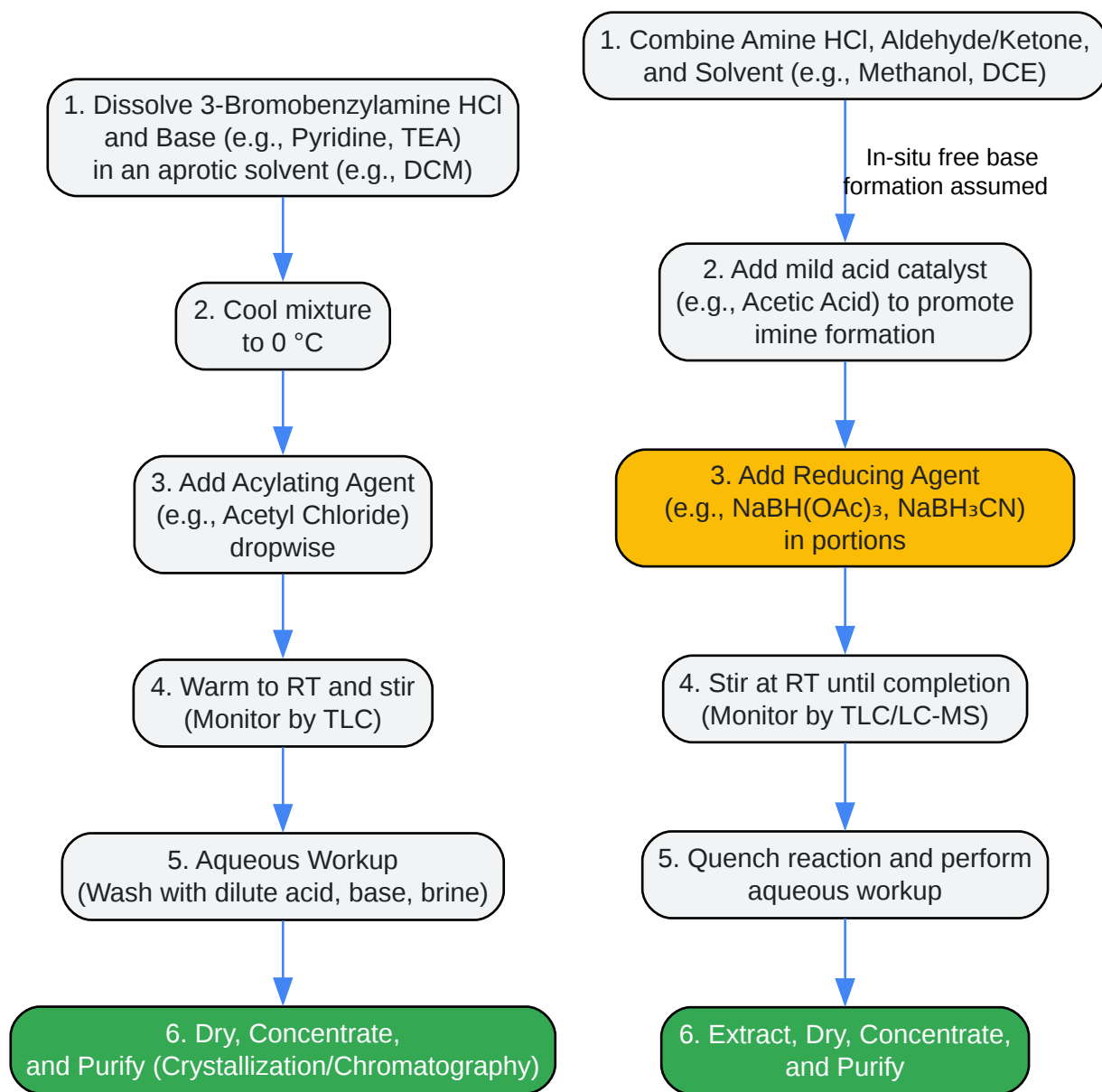
Fundamental Reactivity of the Amine Group

The utility of 3-Bromobenzylamine as a synthetic precursor hinges on the nucleophilicity of the nitrogen atom's lone pair of electrons. However, two key factors must be considered: the protonated state of the amine in its commercially available hydrochloride form and the electronic influence of the substituted benzyl group.

The Hydrochloride Salt: A Prerequisite for Reaction

3-Bromobenzylamine is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. In this form, the amine's lone pair is protonated, forming a non-nucleophilic ammonium cation ($-\text{CH}_2\text{NH}_3^+\text{Cl}^-$). Therefore, before its participation in nearly all nucleophilic reactions, the free amine must be liberated. This is a critical first step, typically achieved by treating the salt with a suitable base.





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